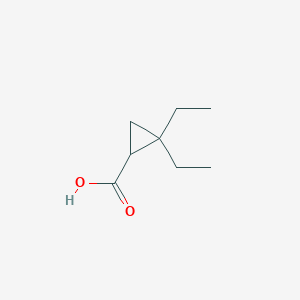

2,2-Diethylcyclopropanecarboxylic acid

Overview

Description

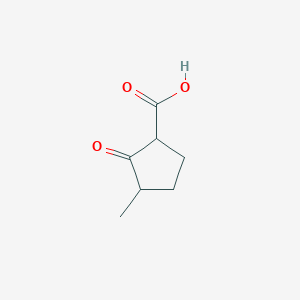

2,2-Diethylcyclopropanecarboxylic acid is a chemical compound with the CAS Number: 108420-15-1. It has a molecular weight of 142.2 and its IUPAC name is 2,2-diethylcyclopropanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of 2,2-Diethylcyclopropanecarboxylic acid is represented by the linear formula C8H14O2 . The InChI code for this compound is 1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) .Scientific Research Applications

Insecticide Application in Agriculture

2,2-Diethylcyclopropanecarboxylic acid is a component of certain insecticides used in agriculture, particularly in cotton fields . It’s part of a complex insecticide application scheme designed to have bi-directional selective effects on bees and pests . The insecticides are applied in different stages of cotton growth, and their effects on pests and bees are determined using molecular dynamics, experimental design, and molecular docking .

Toxicity Studies

This compound is also used in toxicity studies. For instance, it’s used to determine the toxic effects of pesticides on pests and bees in a cotton field . The toxicity results of these combinations to pests are obtained using protein docking, molecular docking, and molecular dynamics calculation methods .

Environmental Impact Assessment

2,2-Diethylcyclopropanecarboxylic acid is studied for its environmental impact, particularly its potential for leaching into groundwater . Its chemical properties suggest a low risk of this occurring, but ongoing research continues to assess this risk .

Health Impact Studies

The health impacts of exposure to 2,2-Diethylcyclopropanecarboxylic acid are also a subject of research. For example, studies have been conducted to understand the potential hepatotoxicity of pyrethroids (a class of pesticides that includes compounds similar to 2,2-Diethylcyclopropanecarboxylic acid) . These studies look at markers of hepatic oxidative stress and inflammatory responses in the liver .

Biomarker Studies

2,2-Diethylcyclopropanecarboxylic acid and its metabolites have been studied as potential biomarkers in human biomonitoring studies . These studies aim to understand the potential risks for humans associated with exposure to this compound .

Pesticide Metabolism Studies

This compound is used in studies investigating the metabolism of pesticides. It’s one of the metabolites formed when certain pesticides are broken down . Understanding how pesticides are metabolized can help in assessing their environmental and health impacts .

Mechanism of Action

Target of Action

2,2-Diethylcyclopropanecarboxylic acid is a synthetic type II pyrethroid insecticide . Its primary targets are the nerve cell membranes, specifically the sodium channels .

Mode of Action

The compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

The compound is metabolized by esterase, which catalyzes the hydrolysis of the ester bond to metabolite 3-(2-chloro-3,3,3-trifluoroprop1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), and 4-hydroxy-3-phenoxybenzoic acid (4-OH-3-PBA) . The metabolites CFMP and 3-PBA accumulate in the liver tissues and are significantly correlated with the indexes of oxidative stress, redox status, and inflammatory markers .

Pharmacokinetics

The enzymatic preparation of S-(+)-DMCPA from 2,2-dimethylcyclopropane carboxylate (DMCPE) has been studied . The maximum yield and enantiomeric excess of ®-2, 2-dimethylcyclopropanecarboxylic acid were 49.5% and >99%, respectively . This indicates that the compound has good bioavailability.

Result of Action

The compound’s action results in hepatic damage due to increased oxidative stress and inflammation under the condition of acute and subchronic exposure to lambda-cyhalothrin . The levels of tumor necrosis factor-α (TNF-α) and interleukin (IL-6 and IL-1β) gene expressions were significantly increased in the liver of exposed rats compared to controls .

properties

IUPAC Name |

2,2-diethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIHKNHVJCKLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293802 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethylcyclopropanecarboxylic acid | |

CAS RN |

108420-15-1 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)